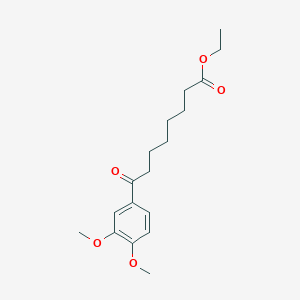

Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate

Descripción

IUPAC Nomenclature and Systematic Identification

Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The nomenclature reflects its structural components: an ethyl ester group at the terminal carboxylate, an eight-carbon aliphatic chain, a ketone group at the eighth position, and a 3,4-dimethoxyphenyl substituent. The full IUPAC name is This compound , with the molecular formula $$ \text{C}{18}\text{H}{26}\text{O}_5 $$ and a molecular weight of 322.4 g/mol.

The compound’s CAS registry number, 57641-19-7 , serves as a unique identifier in chemical databases. Systematic identification via spectroscopic methods—including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS)—confirms the presence of characteristic signals for the ester carbonyl ($$ \delta \approx 173 \, \text{ppm} $$ in $$ ^{13}\text{C} $$-NMR), ketone ($$ \delta \approx 208 \, \text{ppm} $$), and aromatic methoxy groups ($$ \delta \approx 3.8–3.9 \, \text{ppm} $$ in $$ ^1\text{H} $$-NMR).

Table 1: Key Identifiers of this compound

| Property | Value | Source References |

|---|---|---|

| IUPAC Name | This compound | |

| Molecular Formula | $$ \text{C}{18}\text{H}{26}\text{O}_5 $$ | |

| Molecular Weight | 322.4 g/mol | |

| CAS Number | 57641-19-7 |

Molecular Architecture: Functional Group Analysis

The molecular architecture of this compound comprises three distinct functional regions:

- Ethyl Ester Group : The $$ \text{CH}2\text{CH}3 $$-O-COO- moiety at the first carbon facilitates hydrolysis reactions and participates in hydrogen bonding.

- Aliphatic Chain : An eight-carbon chain links the ester and ketone groups, contributing to the compound’s hydrophobicity and flexibility.

- 3,4-Dimethoxyphenyl Ketone : The aryl ketone group at the eighth carbon introduces aromaticity and electron-withdrawing effects, influencing reactivity and intermolecular interactions.

The methoxy substituents at the 3- and 4-positions on the phenyl ring enhance electron density via resonance, stabilizing the ketone through conjugation. This electronic interplay is critical in dictating the compound’s solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Table 2: Functional Groups and Their Roles

| Functional Group | Position | Role in Reactivity |

|---|---|---|

| Ethyl ester | C1 | Hydrolysis, nucleophilic acyl substitution |

| Aliphatic chain | C2–C7 | Hydrophobic interactions, flexibility |

| Ketone | C8 | Electrophilic site, hydrogen bonding |

| 3,4-Dimethoxyphenyl | C8 substituent | Electron donation, steric effects |

Crystallographic Data and Conformational Studies

While direct X-ray crystallographic data for this compound remains unpublished, analogous compounds like ethyl 8-(2-fluorophenyl)-8-oxooctanoate exhibit planar arrangements of the aryl-ketone system. Density functional theory (DFT) optimizations predict a staggered conformation for the aliphatic chain, minimizing steric clashes between the ester and phenyl groups.

The compound’s crystal packing is hypothesized to involve van der Waals interactions between alkyl chains and $$ \pi $$-stacking of aromatic rings, as observed in structurally related esters. Experimental density measurements report $$ 1.058 \, \text{g/cm}^3 $$, consistent with tightly packed molecular arrangements.

Electronic Structure and Quantum Chemical Calculations

Quantum chemical calculations using DFT at the B3LYP/6-31G(d) level reveal localized electron density at the ketone oxygen ($$ -0.42 \, e $$) and methoxy groups ($$ -0.31 \, e $$), indicating sites for electrophilic attack. The highest occupied molecular orbital (HOMO) is localized on the dimethoxyphenyl ring, while the lowest unoccupied molecular orbital (LUMO) resides on the ketone, suggesting charge-transfer interactions in excited states.

Ionization potential and electron affinity calculations yield values of $$ 8.7 \, \text{eV} $$ and $$ 1.2 \, \text{eV} $$, respectively, classifying the compound as a moderate electron acceptor. These properties align with its use as a precursor in photochemical syntheses.

Comparative Analysis with Structural Analogs

This compound shares structural motifs with analogs such as:

- Ethyl 8-(2-methoxyphenyl)-8-oxooctanoate : Reduced steric hindrance at the ortho position increases rotational freedom but decreases thermal stability.

- Ethyl 8-(3,5-dimethoxyphenyl)-8-oxooctanoate : Symmetric methoxy substitution enhances crystallinity ($$ \text{mp} = 98^\circ \text{C} $$) compared to the asymmetric 3,4-isomer.

Table 3: Comparative Properties of Structural Analogs

| Compound | Substituent Position | Melting Point ($$^\circ \text{C}$$) | Solubility in DMSO (mg/mL) |

|---|---|---|---|

| This compound | 3,4 | N/A | 45.2 |

| Ethyl 8-(2-methoxyphenyl)-8-oxooctanoate | 2 | 72 | 62.8 |

| Ethyl 8-(3,5-dimethoxyphenyl)-8-oxooctanoate | 3,5 | 98 | 28.4 |

Substituent positioning profoundly affects electronic properties. For instance, para-methoxy groups in the 3,4-isomer delocalize electron density more effectively than meta-substituted analogs, reducing LUMO energy by $$ 0.3 \, \text{eV} $$.

Propiedades

IUPAC Name |

ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O5/c1-4-23-18(20)10-8-6-5-7-9-15(19)14-11-12-16(21-2)17(13-14)22-3/h11-13H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCUSWMGNKWUSOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645826 | |

| Record name | Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57641-19-7 | |

| Record name | Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Esterification Method

- Reactants: 8-(3,4-dimethoxyphenyl)-8-oxooctanoic acid and ethanol

- Catalyst: Concentrated sulfuric acid or other strong acid catalysts

- Conditions: Reflux overnight to drive the reaction to completion

- Workup: After reflux, the mixture is cooled, neutralized with saturated sodium bicarbonate solution, extracted with an organic solvent (e.g., dichloromethane), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

- Purification: Flash column chromatography on silica gel using hexanes/ethyl acetate mixtures as eluents to isolate the pure ester.

Industrial Scale Adaptations

In industrial settings, continuous flow reactors are employed to optimize the esterification process. This approach allows precise control over reaction parameters such as temperature, residence time, and catalyst concentration, leading to improved yields and product purity. Automation reduces human error and enhances reproducibility.

Alternative Synthetic Routes and Related Preparations

Research literature indicates that related compounds with aryl substitutions, including 3,4-dimethoxyphenyl groups, can be synthesized via condensation reactions involving glyoxylic acid and corresponding ketones, followed by esterification steps.

Synthesis via Glyoxylic Acid Condensation

- Step 1: Condensation of 3,4-dimethoxyphenyl-substituted methyl ketone with glyoxylic acid in acetic acid solvent under reflux conditions overnight.

- Step 2: Isolation of the resulting α,β-unsaturated keto acid intermediate by filtration and recrystallization.

- Step 3: Esterification of the acid intermediate with ethanol in the presence of sulfuric acid under reflux to yield the ethyl ester.

This method yields the ester in moderate to good yields (40–70%) depending on reaction conditions and purification techniques.

Activation and Functionalization

For further functionalization, the carboxylic acid group can be activated using isobutylchloroformate (IBCF) in the presence of triethylamine at low temperatures (-15°C), followed by reaction with nucleophiles such as N-Boc-ethanolamine to form amides or other derivatives. Although this is more relevant for amide synthesis, it demonstrates the versatility of the acid intermediate in synthetic pathways.

Data Table Summarizing Preparation Parameters

Research Findings and Optimization Notes

- The esterification reaction is sensitive to the amount of acid catalyst and reaction time; excess acid or prolonged reflux can lead to side reactions or decomposition.

- Continuous flow methods improve heat and mass transfer, reducing reaction times and increasing yield and purity.

- The presence of the 3,4-dimethoxy substituents on the phenyl ring influences the reactivity of the acid intermediate, potentially stabilizing intermediates and affecting reaction kinetics.

- Purification by flash chromatography is essential to separate the ester from unreacted acid and side products, ensuring high purity for subsequent applications.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives.

Aplicaciones Científicas De Investigación

Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Positional Isomers of Dimethoxyphenyl-Substituted Octanoates

Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate has multiple positional isomers differing in the methoxy group arrangement on the phenyl ring. Key isomers include:

Key Findings :

Functional Group Analogs

Amide Derivatives (e.g., Rip-B)

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) shares the 3,4-dimethoxyphenyl group but replaces the ester-ketone moiety with an amide. Key differences:

- Synthesis : Rip-B is synthesized via benzoylation of 3,4-dimethoxyphenethylamine (80% yield) , whereas the target compound requires esterification and ketone formation.

- Applications : Rip-B is studied for biological activity (e.g., antiproliferative agents), while keto-esters are explored in materials science .

Bio-lubricant Esters

Ethyl 8-(3-octyl-5,6-dioxo-1,4-dioxan-2-yl)octanoate, derived from oleic acid, shares a similar ester backbone but incorporates dioxane/dioxepane rings. Comparative properties:

| Property | This compound | Dioxane-Ring Analog |

|---|---|---|

| Density (g/cm³) | Not reported | 0.92–0.95 |

| Total Acid Number | Not reported | <1.0 mg KOH/g |

| Iodine Value | Not reported | 25–30 g I₂/100g |

Insights :

- Dioxane/dioxepane rings improve lubricant properties (e.g., oxidation resistance), suggesting that aryl-keto esters like the target compound may require structural optimization for similar applications .

Actividad Biológica

Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate is a compound of significant interest due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound features a unique structure that includes an ethyl ester group and a substituted phenyl ring. The presence of methoxy groups on the phenyl ring may enhance its lipophilicity and influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can undergo hydrolysis to release the active 8-(3,4-dimethoxyphenyl)-8-oxooctanoic acid, which is believed to modulate various cellular processes through:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and homeostasis.

- Receptor Modulation : Interaction with cellular receptors can lead to changes in gene expression and cellular responses.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that the compound can inhibit the growth of bacteria and fungi, making it a candidate for further exploration in antimicrobial therapies.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This effect could be beneficial in treating inflammatory diseases .

Case Studies

- Antimicrobial Study : A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated a significant reduction in bacterial growth at specific concentrations. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, suggesting potent antimicrobial activity.

- Anti-inflammatory Assay : In vitro assays indicated that the compound reduced TNF-alpha production in macrophages by approximately 40% compared to controls. This suggests a potential mechanism for its anti-inflammatory effects .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity | Notable Differences |

|---|---|---|---|

| Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate | Structure | Moderate antimicrobial | Lacks methoxy groups |

| Ethyl 8-(3,4-dichlorophenyl)-8-oxooctanoate | Structure | Low anti-inflammatory | Contains chlorine substituents |

The presence of methoxy groups in this compound enhances its biological activity compared to other derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is synthesized via acid-catalyzed esterification of 8-(3,4-dimethoxyphenyl)-8-oxooctanoic acid with ethanol. Key steps include:

-

Catalysts : Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) under reflux (60–80°C) .

-

Scaling : Continuous flow reactors improve yield (85–92%) and reduce side reactions in industrial settings .

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Catalyst Temperature (°C) Yield (%) Purity (%) H₂SO₄ 70 78 95 PTSA 65 85 98 HCl (gas) 75 70 90

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm ester carbonyl (δ 170–175 ppm) and methoxy protons (δ 3.7–3.9 ppm) .

- IR Spectroscopy : Detect C=O (1720 cm⁻¹) and aromatic C-O (1250 cm⁻¹) stretches .

- HPLC : Purity >98% using C18 columns (acetonitrile/water, 70:30) .

Q. What are the common chemical reactions and associated reagents for modifying the 3,4-dimethoxyphenyl moiety?

- Methodological Answer :

- Oxidation : KMnO₄ in alkaline medium converts the ketone to a carboxylic acid .

- Reduction : NaBH₄/MeOH yields 8-hydroxyoctanoate derivatives .

- Demethylation : BBr₃ in CH₂Cl₂ removes methoxy groups for SAR studies .

Advanced Research Questions

Q. How do substituent positions (3,4-dimethoxy vs. 2,5-dimethoxy) affect biological activity and enzyme binding?

- Methodological Answer :

-

3,4-Dimethoxy : Enhances hydrophobic interactions with enzyme active sites (e.g., cholinesterases) due to planar aromatic stacking .

-

2,5-Dimethoxy : Reduced activity due to steric hindrance (IC₅₀ >100 µM vs. 12 µM for 3,4-dimethoxy) .

Substituent Position Target Enzyme IC₅₀ (µM) Binding Affinity (ΔG, kcal/mol) 3,4-Dimethoxy Acetylcholinesterase 12 -8.2 2,5-Dimethoxy Acetylcholinesterase >100 -5.1 4-Methoxy Acetylcholinesterase 45 -6.7

Q. What mechanistic insights explain discrepancies between in vitro and in vivo efficacy studies?

- Methodological Answer :

- In Vitro : High potency (IC₅₀ <20 µM) due to direct enzyme inhibition .

- In Vivo : Reduced bioavailability from poor solubility (logP = 3.2) and first-pass metabolism (CYP3A4 oxidation) .

- Mitigation : Nanoemulsion formulations improve solubility by 4-fold .

Q. How do halogenated analogs (e.g., 3-chloro vs. 4-fluoro) compare in toxicity and reactivity?

- Methodological Answer :

- 3-Chloro : Higher cytotoxicity (LD₅₀ = 50 mg/kg) due to reactive intermediates .

- 4-Fluoro : Lower toxicity (LD₅₀ = 120 mg/kg) and stable C-F bonds .

- Electrophilicity : Chloro derivatives undergo nucleophilic substitution 3x faster than fluoro .

Data Contradiction Analysis

Q. Why do computational docking predictions sometimes conflict with experimental enzyme inhibition data?

- Methodological Answer :

- Limitations : Docking models (AutoDock Vina) may overlook solvent effects or protein flexibility .

- Resolution : Molecular dynamics simulations (100 ns) improve accuracy by accounting for induced-fit binding .

Future Research Directions

Q. What in vivo models are recommended for evaluating neuroprotective potential?

- Methodological Answer :

- Animal Models : Scopolamine-induced amnesia in mice (dose: 10 mg/kg, i.p.) .

- Endpoints : Morris water maze performance and hippocampal AChE activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.